N-[4-[1-(4-acetamidophenyl)-1-phenylethyl]phenyl]acetamide
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Overview
Description
N-[4-[1-(4-acetamidophenyl)-1-phenylethyl]phenyl]acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamide group attached to a phenyl ring, further connected to another phenyl ring through an ethyl linkage. This structure imparts specific chemical and physical properties that make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[1-(4-acetamidophenyl)-1-phenylethyl]phenyl]acetamide typically involves multi-step organic reactions. One common method includes the acylation of 4-acetamidophenol with acetic anhydride to form 4-acetamidophenyl acetate. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with 1-phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, often involving rigorous purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-[1-(4-acetamidophenyl)-1-phenylethyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[4-[1-(4-acetamidophenyl)-1-phenylethyl]phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-[1-(4-acetamidophenyl)-1-phenylethyl]phenyl]acetamide involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, thereby inhibiting DNA synthesis. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)acetamide: Similar structure but lacks the phenylethyl group.
4-acetamidophenol:
N-(4-(4-hydroxy-2-methylbutan-2-yl)amino)phenyl)acetamide: Another derivative with different substituents on the phenyl ring.
Uniqueness
N-[4-[1-(4-acetamidophenyl)-1-phenylethyl]phenyl]acetamide is unique due to its specific structural configuration, which imparts distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-[4-[1-(4-acetamidophenyl)-1-phenylethyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-17(27)25-22-13-9-20(10-14-22)24(3,19-7-5-4-6-8-19)21-11-15-23(16-12-21)26-18(2)28/h4-16H,1-3H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTXQAABRYBNRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C)(C2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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